molecular formula C7H9BrN2O2 B12330445 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B12330445
M. Wt: 233.06 g/mol
InChI Key: BHCYPCUHTLLIQY-UHFFFAOYSA-N
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Description

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1,3-dimethylpyrazole followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of brominating agents and carboxylation reactions, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Carboxylation Agents: Such as carbon dioxide or carboxylic acids for introducing carboxyl groups.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions include various substituted pyrazoles and carboxylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxyl group make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)

InChI Key

BHCYPCUHTLLIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CC(=O)O)C

Origin of Product

United States

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